![molecular formula C12H24N4O6 B13751180 2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide] CAS No. 52027-23-3](/img/structure/B13751180.png)
2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is a chemical compound with the molecular formula C12H24N4O6 and a molecular weight of 320.34 g/mol . This compound is known for its unique structure, which includes three acetamide groups linked by a nitrilotriethanol backbone. It is widely used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] typically involves the reaction of nitrilotriacetic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent their participation in unwanted chemical reactions. The compound’s hydroxyl and amide groups play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways: The primary molecular targets of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can modulate various biochemical pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide].
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding affinity for metal ions.
Uniqueness: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is unique due to its specific combination of hydroxyl and amide groups, which provide enhanced stability and binding specificity compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
52027-23-3 |
|---|---|
Fórmula molecular |
C12H24N4O6 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H24N4O6/c17-4-1-13-10(20)7-16(8-11(21)14-2-5-18)9-12(22)15-3-6-19/h17-19H,1-9H2,(H,13,20)(H,14,21)(H,15,22) |
Clave InChI |
BCHUJYSTAWRRKO-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(=O)CN(CC(=O)NCCO)CC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


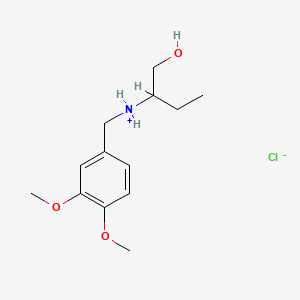

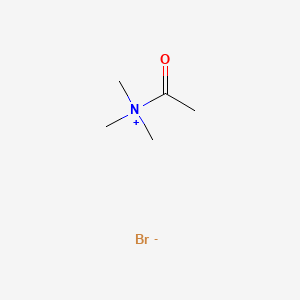
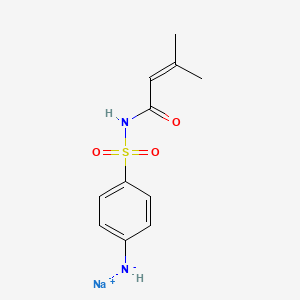

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)

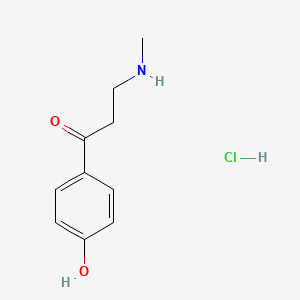
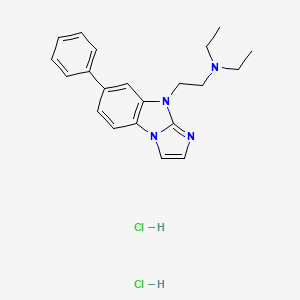


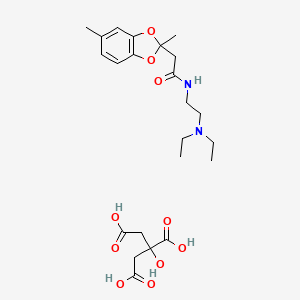
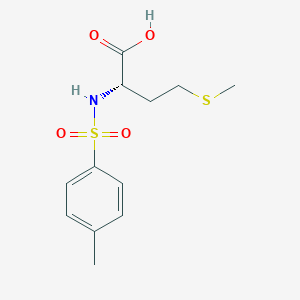
![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
